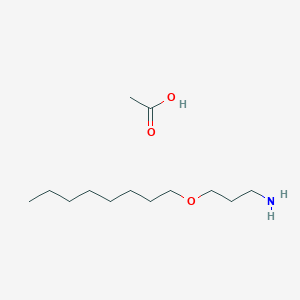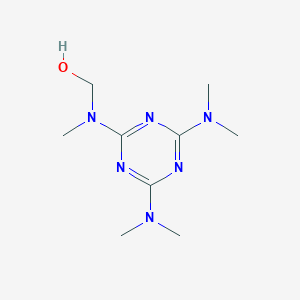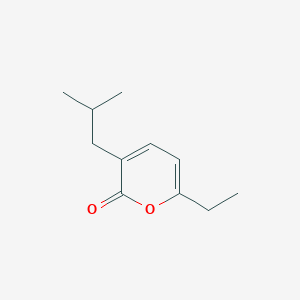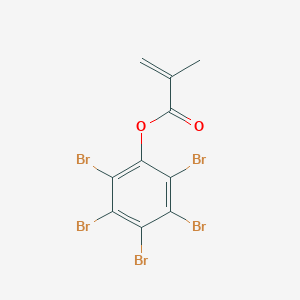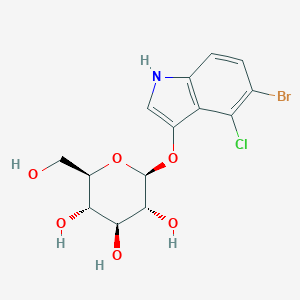
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
Overview
Description
“5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside” is a biochemical compound widely used in biomedicine . It serves as a substrate for detecting the presence of the β-glucosidase enzyme, commonly found in various organisms . This compound plays a crucial role in studying enzyme kinetics, drug development, and understanding physiological processes .
Molecular Structure Analysis
The empirical formula of “5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside” is C14H15BrClNO6 . The molecular weight is 408.63 . The SMILES string isOC[C@H]1OC@@Hc(Cl)c23)C@HC@@H[C@H]1O . Chemical Reactions Analysis
“5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside” is a substrate for beta-glucosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis
“5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside” is a white powder . It is soluble in DMF at a concentration of 50 mg/mL . The storage temperature is -20°C .Scientific Research Applications
- Field : Analytical Chemistry
- Application : Gas chromatography is widely used for the analysis of a diverse array of samples in environmental, clinical, pharmaceutical, biochemical, forensic, food science, and petrochemical laboratories .
- Method : The sample is vaporized and carried through the column by a carrier gas. The components of the vaporized sample are separated into their individual components as a result of a partitioning process that takes place between a mobile gaseous phase and a liquid stationary phase that is contained within a column .
- Results : The gaseous chemicals that are being investigated have an interaction with the walls of the column, which are covered with various types of stationary phases .
- Field : Environmental Science
- Application : This method is best suited in applications where trace quantities of chemicals such as pesticides are to be detected and other chromatographic methods are unfeasible .
- Method : The sample is vaporized and carried through the column by a carrier gas. The components of the vaporized sample are separated into their individual components as a result of a partitioning process that takes place between a mobile gaseous phase and a liquid stationary phase that is contained within a column .
- Results : The gaseous chemicals that are being investigated have an interaction with the walls of the column, which are covered with various types of stationary phases .
Gas Chromatography
Detection of Trace Quantities of Chemicals
- Field : Environmental Science
- Application : Gas chromatography is widely used for the analysis of environmental samples. This includes the detection of greenhouse gases (CO2, CH4, NOx) in air, pesticides in water, wastewater, and soil, and vehicle emissions .
- Method : The sample is vaporized and carried through the column by a carrier gas. The components of the vaporized sample are separated into their individual components as a result of a partitioning process that takes place between a mobile gaseous phase and a liquid stationary phase that is contained within a column .
- Results : The gaseous chemicals that are being investigated have an interaction with the walls of the column, which are covered with various types of stationary phases .
- Field : Clinical Science
- Application : Gas chromatography is used in clinical analysis for the detection of drugs and blood alcohols .
- Method : The sample is vaporized and carried through the column by a carrier gas. The components of the vaporized sample are separated into their individual components as a result of a partitioning process that takes place between a mobile gaseous phase and a liquid stationary phase that is contained within a column .
- Results : The gaseous chemicals that are being investigated have an interaction with the walls of the column, which are covered with various types of stationary phases .
Environmental Analysis
Clinical Analysis
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-LNNRFACYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245955 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside | |
CAS RN |
15548-60-4 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



